(3-Chloropropyl)ethoxydimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

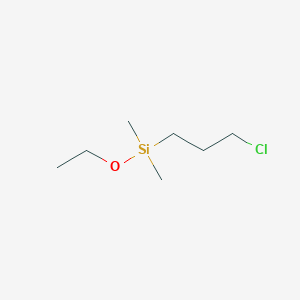

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl-ethoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFBEYQLKOBDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159243 | |

| Record name | (3-Chloropropyl)ethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13508-63-9 | |

| Record name | (3-Chloropropyl)ethoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)ethoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloropropyl)ethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)ethoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DZ4XF983L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of (3-Chloropropyl)ethoxydimethylsilane?

An In-Depth Technical Guide to (3-Chloropropyl)ethoxydimethylsilane

Introduction

This compound, with the CAS Number 13508-63-9, is a bifunctional organosilane that holds a significant position in the field of materials science and chemical synthesis.[1][2] As a member of the silane coupling agent family, its unique molecular architecture, featuring both a hydrolyzable ethoxy group and a reactive chloropropyl group, enables it to serve as a molecular bridge between inorganic substrates and organic polymers.[3] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a liquid compound whose identity is established by various physical and spectroscopic characteristics.[1] These properties are fundamental for its application, dictating its behavior in different chemical environments and its handling requirements.

| Property | Value |

| IUPAC Name | 3-chloropropyl-ethoxy-dimethylsilane |

| CAS Number | 13508-63-9 |

| Molecular Formula | C7H17ClOSi |

| Molecular Weight | 180.75 g/mol |

| Appearance | Liquid |

| Density | 0.941 g/cm³ (Specific Gravity) |

| Boiling Point | 170-171 °C |

| Flash Point | 39 °C |

| Refractive Index | 1.4278 |

| LogP | 3.57 (at 20°C and pH 7) |

(Data sourced from PubChem and ChemicalBook).[1][4]

Spectroscopic Profile

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectral data is available for this compound, allowing for the identification of the seven distinct carbon environments within the molecule.[1][5]

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its analysis, providing a distinct fragmentation pattern that confirms its molecular weight and structure.[1]

Synthesis and Reactivity

The utility of this compound stems from its dual reactivity, which allows for sequential or simultaneous reactions involving its two distinct functional groups.

General Synthesis

Silane coupling agents are typically synthesized through the hydrosilylation of an unsaturated olefin with a silane containing a hydrolyzable group, catalyzed by a platinum-based catalyst.[6] For chloropropyl-alkoxy-silanes, this involves the addition of a corresponding alkoxysilane to allyl chloride (3-chloropropene).[6][7] Subsequent purification is often achieved through distillation.[7]

Core Reactivity

The molecule possesses two primary reactive sites: the ethoxysilyl group and the terminal chloro group.

-

Hydrolysis and Condensation : The ethoxy group attached to the silicon atom is susceptible to hydrolysis in the presence of water, forming a reactive silanol intermediate (Si-OH). This silanol can then undergo condensation with other silanol groups or with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or metallo-siloxane (Si-O-M) bonds.[3][8] This reaction is the basis for its use in surface modification. The ethoxy group hydrolyzes more slowly than a methoxy group, which can offer greater stability in certain formulations.[8]

-

Nucleophilic Substitution : The chlorine atom on the propyl chain is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of organic functionalities, such as amines, thiols, or cyanides, thereby modifying the chemical nature of the silane.

Caption: Dual reactivity of this compound.

Key Applications

The unique bifunctional nature of this silane makes it a versatile tool in materials science.

-

Coupling Agent : It is used to enhance adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices.[9][10] The silane first bonds to the inorganic surface via its ethoxy group, and the chloropropyl group then reacts with or improves compatibility with the surrounding polymer, leading to composite materials with enhanced mechanical strength and durability.[9]

-

Surface Modification : It is widely used to functionalize surfaces, altering their properties such as hydrophobicity, adhesion, or biocompatibility.[11][12][13] For example, glass or silica surfaces can be modified to introduce a reactive chloropropyl handle, which can then be used to immobilize catalysts, biomolecules, or other organic layers.[10][11]

-

Chemical Intermediate : It serves as a precursor for the synthesis of other, more complex organosilanes. The chloropropyl group can be converted into other functionalities like amines (e.g., via reaction with ammonia to form aminopropylsilanes) or thiols, creating a diverse range of silane coupling agents from a single starting material.[14]

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol details a typical workflow for functionalizing silica nanoparticles with this compound to introduce reactive chloride groups on their surface.

Objective: To covalently graft this compound onto the surface of silica nanoparticles.

Materials:

-

Silica Nanoparticles (SiO₂)

-

This compound

-

Anhydrous Toluene

-

Ethanol

-

Deionized Water

Protocol:

-

Activation of Silica Surface:

-

Disperse 1 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of deionized water and ethanol.

-

Sonicate the dispersion for 15 minutes to ensure homogeneity.

-

Stir the suspension at 60°C for 2 hours to ensure the silica surface is rich in hydroxyl (-OH) groups.

-

Centrifuge the nanoparticles and wash three times with ethanol to remove excess water.

-

Dry the activated silica nanoparticles in a vacuum oven at 110°C overnight. The removal of physisorbed water is critical to prevent self-condensation of the silane in the solution phase.

-

-

Silanization Reaction:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), disperse the 1 g of dried silica nanoparticles in 50 mL of anhydrous toluene. Anhydrous conditions prevent premature hydrolysis of the silane.

-

Add 0.5 mL of this compound to the suspension.

-

Reflux the mixture at 110°C with vigorous stirring for 12 hours. The elevated temperature drives the condensation reaction between the silane's ethoxy group (after hydrolysis by residual surface water) and the silica's hydroxyl groups.

-

-

Washing and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Centrifuge the functionalized nanoparticles to separate them from the reaction solvent.

-

Wash the nanoparticles sequentially with toluene (twice) and then ethanol (twice) to remove any unreacted silane and byproducts. Sonication during each washing step helps in resuspending the particles and ensures thorough cleaning.

-

-

Curing and Final Drying:

-

After the final wash, dry the functionalized silica nanoparticles in a vacuum oven at 80°C for 4 hours. This curing step helps to complete the condensation of any remaining silanol groups and strengthens the covalent bonds to the surface.

-

The resulting product is silica nanoparticles with surface-bound chloropropyl groups, ready for subsequent reactions.

-

Caption: Workflow for silica nanoparticle functionalization.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin irritation and serious eye damage.[1]

-

Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Keep away from heat, sparks, and open flames.[14] Grounding and bonding containers during transfer is necessary to prevent static discharge.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16] The material is moisture-sensitive, as it reacts with water to liberate ethanol.[14] This hydrolysis can also lead to pressure buildup in sealed containers.

-

In case of exposure : For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if swallowed.[14]

Conclusion

This compound is a highly versatile chemical building block. Its dual-functional nature provides a powerful platform for creating robust linkages between different classes of materials. For researchers in drug development, its utility in modifying carrier surfaces like silica nanoparticles offers pathways for targeted delivery systems. For materials scientists, it remains a cornerstone for developing advanced composite materials and functional surfaces. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in scientific and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Guo, Z., et al. (n.d.). Synthesis of hydroxyl silane coupling agent and its application in preparation of silane‐modified polyurethane. ResearchGate. [Link]

-

Gelest, Inc. (2015). 3-chloropropyldimethylmethoxysilane, 95%. [Link]

-

PubChem. (3-Chloropropyl)methoxydimethylsilane. National Center for Biotechnology Information. [Link]

-

Silicone Surfactant. (2021). Overview and Production Process of Silane Coupling Agent. [Link]

-

Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

Gelest, Inc. (2015). 3-CHLOROPROPYLMETHYLDIETHOXYSILANE. [Link]

-

ChemAnalyst. (2025). Applications of 3-Chloropropyltrimethoxysilane in Surface Modification of Materials. [Link]

-

PubChem. (3-Chloropropyl)triethoxysilane. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. NIST WebBook. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of chloro(3-chloropropyl)dimethylsilane. [Link]

-

SpectraBase. (n.d.). Silane, (3-chloropropyl)ethoxydimethyl-. [Link]

-

Semantic Scholar. (n.d.). Synthesis of hydroxyl silane coupling agent and its application in preparation of silane‐modified polyurethane. [Link]

-

NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. NIST WebBook. [Link]

-

Mendoza, E. G. J., & Yu, L. J. S. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Philippine Journal of Science, 150(3), 1069-1076. [Link]

-

NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. NIST WebBook. [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - (3-Chloropropyl)triethoxysilane. [Link]

-

SpectraBase. (n.d.). (3-Chloropropyl)(dimethyl)[(1-propylpentyl)oxy]silane. [Link]

- Google Patents. (2019). CN109503651A - A kind of preparation method of chloropropyl triethoxysilane.

- Google Patents. (2016).

-

Gelest, Inc. (2015). 3-CHLOROPROPYLTRIETHOXYSILANE. [Link]

-

MDPI. (2019). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. [Link]

-

Lu, X. (n.d.). Modification of Oxide Surfaces with Functional Organic Molecules, Nanoparticles, and Hetero-Oxide Layers. Lucris. [Link]

-

ResearchGate. (2025). Surface Modification of Silicate Glass Using 3-(Mercaptopropyl)trimethoxysilane for Thiol-Ene Polymerization. [Link]

Sources

- 1. This compound | C7H17ClOSi | CID 83538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE CAS#: 18171-14-7 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Overview and Production Process of Silane Coupling Agent [silicone-surfactant.com]

- 7. 3-Chloropropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]

- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | [gelest.com]

- 11. Applications of 3-Chloropropyltrimethoxysilane in Surface Modification of Materials_Chemicalbook [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. lucris.lub.lu.se [lucris.lub.lu.se]

- 14. gelest.com [gelest.com]

- 15. gelest.com [gelest.com]

- 16. louisville.edu [louisville.edu]

(3-Chloropropyl)ethoxydimethylsilane CAS number 13508-63-9

An In-Depth Technical Guide to (3-Chloropropyl)ethoxydimethylsilane CAS Number: 13508-63-9

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Molecular Swiss Army Knife

This compound is a bifunctional organosilane that serves as a versatile molecular bridge, enabling the covalent linkage of disparate organic and inorganic materials. Its unique structure, featuring a hydrolyzable ethoxysilyl group at one end and a reactive chloropropyl group at the other, makes it an indispensable tool in materials science, surface chemistry, and advanced synthesis. The ethoxy group provides a mechanism for bonding to hydroxyl-rich surfaces such as glass, silica, and metal oxides, while the terminal chlorine atom acts as a reactive site for a wide range of nucleophilic substitution reactions. This guide provides an in-depth exploration of its core chemistry, field-proven application protocols, and the scientific principles governing its utility.

Physicochemical Properties & Specifications

A clear understanding of a reagent's physical properties is the foundation of its effective application in any experimental design. The key specifications for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 13508-63-9 | [1][2] |

| Molecular Formula | C₇H₁₇ClOSi | [1] |

| Molecular Weight | 180.75 g/mol | [1] |

| IUPAC Name | (3-chloropropyl)-ethoxy-dimethylsilane | [1] |

| Appearance | Liquid | [3] |

| Density | Approx. 0.95 - 1.00 g/mL | [4] |

| Refractive Index | Approx. 1.418 - 1.423 | [4] |

| Synonyms | (gamma-Chloropropyl)ethoxydimethylsilane, 3-chloropropyldimethylethoxysilane | [1][2] |

Core Chemistry & Reactivity: A Tale of Two Ends

The utility of this molecule stems from the distinct reactivity of its two functional ends. The choice of reaction conditions allows chemists to selectively engage either the silane or the chloride, providing exceptional control over the synthetic outcome.

The Silane Terminus: Hydrolysis and Condensation

The ethoxydimethylsilyl group is the anchor, responsible for forming stable siloxane (Si-O-Si) bonds with inorganic substrates and other silane molecules. This process occurs in two primary, often concurrent, steps:

-

Hydrolysis: In the presence of water, the ethoxy group (-OCH₂CH₃) is hydrolyzed to form a reactive silanol group (-OH) and ethanol as a byproduct. This reaction can be catalyzed by acids or bases.[5][6][7] The rate of hydrolysis is generally faster for smaller alkoxy groups (e.g., methoxy > ethoxy) due to reduced steric hindrance.[5]

-

Condensation: The newly formed silanols are highly reactive and will condense with other silanols or with hydroxyl groups (-OH) on a substrate surface. This reaction forms a stable, covalent siloxane bond and releases a molecule of water.[8]

These reactions allow for the creation of self-assembled monolayers (SAMs) or thin polymer films on surfaces, effectively changing their chemical and physical properties.[9]

The Chloropropyl Terminus: A Hub for Nucleophilic Substitution

The 3-chloropropyl group behaves as a classic primary alkyl halide, making the terminal carbon atom an electrophilic center susceptible to attack by a wide range of nucleophiles. This Sₙ2 reaction displaces the chloride ion and forms a new carbon-nucleophile bond.

This reactivity is the cornerstone of its use as a linker or for introducing functionality. Common nucleophiles include:

-

Amines: Tertiary amines react to form quaternary ammonium salts, which are widely used as antimicrobial agents.[10][11]

-

Thiols: Form stable thioether linkages.

-

Azides: Used to introduce an azide group for subsequent "click chemistry" reactions (e.g., CuAAC).

-

Cyanides: For chain extension or conversion to carboxylic acids.

Key Applications & Field-Proven Methodologies

Application 1: Surface Modification of Siliceous Substrates

This compound is extensively used to functionalize surfaces like glass slides, silica nanoparticles, and silicon wafers, creating a reactive "handle" for the subsequent immobilization of biomolecules, catalysts, or polymers.[9][12]

Protocol: Silanization of Glass Microscope Slides

This protocol describes a robust method for creating a reactive chloropropyl surface on standard glass slides.

-

Substrate Pre-activation (Critical Step):

-

Causality: This step generates a high density of surface hydroxyl (-OH) groups, which are the anchor points for the silane. Insufficient activation is a common cause of poor or inconsistent surface coverage.

-

a. Immerse slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and explosive if mixed with organic solvents). Let stand for 1 hour.

-

b. Alternatively, a safer method is to sonicate the slides in 2M NaOH for 30 minutes.

-

c. Rinse exhaustively with deionized (DI) water until the runoff is neutral pH.

-

d. Dry the slides in an oven at 110 °C for at least 1 hour and cool in a desiccator before use. The slides must be scrupulously dry.

-

-

Silanization Reaction:

-

Causality: The reaction is performed in an anhydrous organic solvent to prevent premature self-condensation (polymerization) of the silane in solution, which would otherwise compete with the desired surface reaction.

-

a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

b. Immerse the pre-activated, dry slides in the silane solution.

-

c. Seal the container under a nitrogen or argon atmosphere to exclude moisture.

-

d. Let the reaction proceed for 4-6 hours at room temperature, or 1 hour at 60 °C, with gentle agitation.

-

-

Washing and Curing:

-

Causality: Washing removes physisorbed silane molecules, while curing drives the condensation reaction to completion, forming stable, cross-linked siloxane bonds on the surface.

-

a. Remove the slides and rinse thoroughly with fresh toluene to remove unreacted silane.

-

b. Sonicate the slides for 5 minutes in toluene, followed by 5 minutes in ethanol to remove residual reagents and byproducts.

-

c. Dry the slides under a stream of nitrogen.

-

d. Cure the slides in an oven at 110 °C for 1 hour.

-

e. Store the functionalized slides in a desiccator until further use. The surface is now ready for nucleophilic substitution reactions.

-

Application 2: Synthesis of Surface-Bondable Antimicrobials

The reaction of the chloropropyl group with tertiary amines yields quaternary ammonium compounds.[10] When this reaction is performed with a chloropropyl-functionalized silane, the resulting "silane quat" can be used to impart durable, long-lasting antimicrobial properties to surfaces.[11][13]

Protocol: Synthesis of a Dimethyloctylammonium Silane Quat

This protocol details the conversion of this compound into a quaternary ammonium silane.

-

Reagent Preparation:

-

a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 mole equivalent) and N,N-dimethyloctylamine (1 mole equivalent).

-

b. Add a polar aprotic solvent such as acetonitrile or isopropanol. The volume should be sufficient to fully dissolve the reactants.

-

c. (Optional but recommended) Add a catalytic amount of sodium iodide (0.05 mole equivalent).

-

Causality: The iodide acts as a catalyst via the Finkelstein reaction. The in-situ formation of the more reactive 3-iodopropyl intermediate significantly accelerates the rate of quaternization compared to the direct reaction with the chloride.[14]

-

-

Reaction Execution:

-

a. Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere.

-

b. Monitor the reaction progress using thin-layer chromatography (TLC) or by analyzing aliquots with ¹H NMR (observing the shift of the protons adjacent to the nitrogen). The reaction typically takes 12-24 hours.

-

-

Work-up and Isolation:

-

a. Once the reaction is complete, cool the mixture to room temperature.

-

b. Remove the solvent under reduced pressure using a rotary evaporator.

-

c. The resulting viscous liquid or waxy solid is the quaternary ammonium silane product. It can often be used directly as a solution for surface treatment applications without further purification.

-

Analytical Characterization

Verification of the compound's identity and the success of its reactions relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, showing characteristic peaks for the dimethylsilyl, ethoxy, and chloropropyl groups.[1][15] Upon reaction, shifts in the signals of the propyl chain protons confirm successful substitution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring surface modification. The disappearance of surface Si-OH bands and the appearance of C-H stretching bands from the propyl chain indicate successful grafting.

-

Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the parent molecule.[1]

Safety & Handling

As with any reactive chemical, proper handling is paramount to ensure laboratory safety.

-

Hazards: this compound is a flammable liquid and vapor.[1][16] It is harmful if swallowed and causes skin and serious eye irritation/damage.[1][17]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile rubber are suitable).[3]

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[18][19]

-

-

Storage:

Conclusion

This compound is a powerful and versatile reagent whose value lies in its dual-mode reactivity. By understanding the distinct chemical behaviors of its silane and alkyl halide functionalities, researchers can leverage this molecule to construct complex functional materials, modify surfaces with precision, and synthesize novel compounds. The protocols and principles outlined in this guide serve as a foundation for its successful application, enabling innovation across the scientific and developmental landscape.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (3-Chloropropyl)methoxydimethylsilane. National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. (2024). Journal of Materials Science. [Link]

-

PubChem. (3-Chloropropyl)triethoxysilane. National Center for Biotechnology Information. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLMETHYLDIETHOXYSILANE. [Link]

-

Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. (Year not specified). PubMed. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%. [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry. [Link]

- Google Patents. (1989).

-

Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. (Year not specified). Europe PMC. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]

-

Gelest, Inc. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. [Link]

-

Daood, U., et al. (2021). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Frontiers in Bioengineering and Biotechnology. [Link]

-

SpectraBase. Silane, (3-chloropropyl)ethoxydimethyl-. [Link]

-

Al-Harbi, L. M., et al. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. MDPI. [Link]

-

Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. (Year not specified). International Journal of Materials Science and Engineering. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

- Google Patents. (1983). US4395563A - Hydrolysis of alkoxysilanes.

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (Year not specified). ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

- Google Patents. (2019). CN109503651A - A kind of preparation method of chloropropyl triethoxysilane.

- Google Patents. (2014).

-

Koeberle, A., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide... MDPI. [Link]

Sources

- 1. This compound | C7H17ClOSi | CID 83538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. gelest.com [gelest.com]

- 4. 3-クロロプロピルトリエトキシシラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijmse.org [ijmse.org]

- 7. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]

- 8. gelest.com [gelest.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of 3-Chloropropyltrimethoxysilane in Surface Modification of Materials_Chemicalbook [m.chemicalbook.com]

- 13. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. | Semantic Scholar [semanticscholar.org]

- 14. US4845256A - Production of silyl quaternary ammonium compounds - Google Patents [patents.google.com]

- 15. spectrabase.com [spectrabase.com]

- 16. (3-Chloropropyl)methoxydimethylsilane | C6H15ClOSi | CID 87490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. gelest.com [gelest.com]

- 18. louisville.edu [louisville.edu]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to (3-Chloropropyl)ethoxydimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Silane

(3-Chloropropyl)ethoxydimethylsilane is an organofunctional alkoxysilane, a class of molecules renowned for their ability to bridge the interface between inorganic and organic materials. Its unique bifunctional nature—possessing a hydrolyzable ethoxy group for inorganic surface binding and a reactive chloropropyl group for subsequent organic transformations—makes it a valuable tool in materials science, nanotechnology, and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its utility for creating functionalized surfaces for advanced research.

Molecular Profile and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are critical for designing experimental conditions, ensuring safe handling, and predicting its reactivity.

-

Chemical Formula: C₇H₁₇ClOSi[1]

-

Molecular Weight: 180.75 g/mol [1]

-

IUPAC Name: 3-chloropropyl-ethoxy-dimethylsilane[1]

-

CAS Number: 13508-63-9[1]

| Property | Value | Source |

| Molecular Weight | 180.75 g/mol | [1] |

| Density | ~0.941 g/mL at 25 °C | [2] (for methoxy analog) |

| Boiling Point | ~170-171 °C | [2] (for methoxy analog) |

| Refractive Index | ~1.4278 at 20 °C | [2] (for methoxy analog) |

| Flash Point | ~39 °C | [2] (for methoxy analog) |

| Synonyms | Silane, (3-chloropropyl)ethoxydimethyl- | [1] |

Synthesis and Mechanism of Action

Synthesis Pathway

The primary industrial route for synthesizing chloropropyl-functionalized silanes is through the hydrosilylation of allyl chloride. For this compound, this involves the platinum-catalyzed addition of ethoxydimethylsilane across the double bond of allyl chloride. This reaction is highly efficient and atom-economical, typically favoring the terminal (γ) addition product, which is crucial for the accessibility of the chloro group.[3][4][5]

Mechanism of Surface Coupling

The utility of this compound in surface modification hinges on a two-step process: hydrolysis followed by condensation. This mechanism allows for the formation of a durable, covalent siloxane bond (Si-O-Si) between the silane and a hydroxyl-bearing substrate.

-

Hydrolysis: In the presence of water (often trace amounts in the solvent or on the substrate surface), the ethoxy group hydrolyzes to form a reactive silanol group (-Si-OH). This step is the rate-limiting activation of the molecule.

-

Condensation: The newly formed silanol group condenses with a hydroxyl group (-OH) on the substrate surface (e.g., silica, glass, metal oxides). This reaction forms a stable siloxane linkage and releases ethanol as a byproduct.

Core Applications in Research and Development

The bifunctional nature of this silane is the cornerstone of its applications. It acts as a molecular linker, preparing surfaces for further chemical functionalization.

Surface Modification and Functionalization

The most common application is the modification of inorganic surfaces. By grafting this compound, a surface that is otherwise relatively inert can be endowed with a high density of reactive chloropropyl groups. This "primed" surface becomes a versatile platform for covalently attaching a wide range of molecules via nucleophilic substitution of the chloride atom.[6]

Relevance in Drug Development and Nanomedicine

In the field of drug development, surface-functionalized nanoparticles are critical for creating advanced drug delivery systems.[7][8][9] Inorganic nanoparticles, such as those made from silica (SiO₂) or iron oxide (Fe₃O₄), offer a stable, biocompatible core. However, to be effective carriers, their surfaces must be modified.

This compound is an ideal agent for this purpose. The process involves:

-

Nanoparticle Priming: The silane is grafted onto the nanoparticle surface as described in Section 3.2.

-

Payload Conjugation: The resulting chloro-functionalized nanoparticles are then reacted with a payload containing a nucleophilic group (e.g., an amine, thiol, or hydroxyl group). This could be an active pharmaceutical ingredient (API), a targeting ligand (like a peptide or antibody), or a stealthing agent (like polyethylene glycol, PEG).[10][11]

The chloride is a good leaving group for Sₙ2 reactions, allowing for efficient and stable covalent attachment of the desired molecule.[12][13]

Experimental Protocol: Functionalization of Silica Nanoparticles

This protocol describes a general method for the post-synthesis grafting of this compound onto amorphous silica nanoparticles (SNPs).

Self-Validation and Causality: This protocol's integrity relies on the anhydrous conditions during the grafting step to prevent premature self-condensation of the silane in solution. The post-grafting washing steps are critical to remove physisorbed silane, ensuring that only covalently bound molecules remain. Characterization via FTIR or TGA is essential to validate the success of the functionalization.

Materials and Equipment:

-

Silica Nanoparticles (SNPs)

-

Anhydrous Toluene

-

This compound

-

Ethanol

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and hot plate

-

Centrifuge

-

Ultrasonic bath

-

Drying oven

Step-by-Step Methodology:

-

Nanoparticle Preparation:

-

Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.

-

Sonicate the suspension for 15 minutes to ensure a uniform dispersion and break up any agglomerates.

-

-

Silanization Reaction:

-

Place the flask under a nitrogen atmosphere to prevent moisture from interfering with the reaction.

-

Begin stirring the suspension.

-

Add 1.0 mL of this compound to the suspension via syringe. Rationale: An excess of silane is used to drive the reaction to completion and maximize surface coverage.

-

Heat the mixture to reflux (~110 °C) and maintain for 12 hours with vigorous stirring. Rationale: Elevated temperature increases the reaction kinetics for both hydrolysis and condensation.

-

-

Purification and Washing:

-

Allow the reaction mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Discard the supernatant, which contains unreacted silane and byproducts.

-

Resuspend the nanoparticle pellet in 40 mL of toluene and sonicate for 10 minutes. Centrifuge and discard the supernatant. Repeat this washing step twice. Rationale: Thorough washing is crucial to remove any non-covalently bound silane.

-

Perform a final wash with 40 mL of ethanol to remove residual toluene.

-

-

Drying:

-

Dry the final nanoparticle pellet in a vacuum oven at 60 °C overnight to yield the chloro-functionalized silica nanoparticles as a fine white powder.

-

Safety and Handling

This compound requires careful handling due to its hazardous properties.[1]

-

GHS Hazards:

-

Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Harmful if Swallowed (H302): Do not ingest. Wash hands thoroughly after handling.[1]

-

Causes Skin Irritation (H315): Avoid contact with skin. Wear protective gloves.[1]

-

Causes Serious Eye Damage (H318): Wear safety goggles or a face shield.[1]

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[14]

-

Ground containers during transfer to prevent static discharge.

-

References

-

Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83538, this compound. Retrieved from [Link]

-

Gelest, Inc. (2015, January 5). Safety Data Sheet: 3-CHLOROPROPYLMETHYLDIETHOXYSILANE. Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). Recent advances in surface decoration of nanoparticles in drug delivery. Retrieved from [Link]

-

Powergate. (n.d.). 3-Chloropropylmethyldiethoxysilane MSDS/SDS. Retrieved from [Link]

-

Philippine Journal of Science. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Retrieved from [Link]

-

PubMed. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4.... Retrieved from [Link]

-

ResearchGate. (2015). Nucleophilic substitution on silica surfaces.... Retrieved from [Link]

-

Gelest, Inc. (2015, October 5). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%. Retrieved from [Link]

-

PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Surface-Functionalized Nanoparticles: Preparations, Characterizations, and Applications. Retrieved from [Link]

-

YouTube. (2012, June 20). Nucleophilic Substitution Reactions (3) - SN1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-

MDPI. (2021). Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic substitution reactions (video). Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Retrieved from [Link]

-

ScienceDirect. (2007). Functionalisation of mesoporous silica nanoparticles with 3-isocynatopropyltrichlorosilane. Retrieved from [Link]

-

SCIRP. (2014). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Retrieved from [Link]

-

FLEX, The University of Sheffield. (n.d.). Silica nanoparticles grown from organofunctionalised trialkoxysilanes.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.18: Nucleophilic Substitution at Silicon. Retrieved from [Link]

-

ResearchGate. (2007). Catalytic reactions of hydrosiloxanes with allyl chloride. Retrieved from [Link]

Sources

- 1. This compound | C7H17ClOSi | CID 83538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 13. Khan Academy [khanacademy.org]

- 14. louisville.edu [louisville.edu]

A Senior Application Scientist's Guide to the Synthesis of (3-Chloropropyl)ethoxydimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Chloropropyl)ethoxydimethylsilane (CAS No. 13508-63-9) is a versatile organosilane intermediate critical for the synthesis of advanced materials, surface modifiers, and specialized silane coupling agents.[1] Its unique structure, featuring a reactive chloroalkyl group and a hydrolyzable ethoxysilane moiety, allows for dual functionality in chemical syntheses. This guide provides an in-depth exploration of the primary and alternative synthesis pathways for this compound. We will dissect the mechanistic rationale behind the industrially favored hydrosilylation route, explore classic organometallic approaches via Grignard reagents, and consider synthesis through direct alcoholysis. Each pathway is evaluated for its efficiency, scalability, and underlying chemical principles, providing researchers with the necessary insights to select and optimize the appropriate method for their specific application.

Primary Industrial Pathway: Catalytic Hydrosilylation

The most direct and atom-economical method for synthesizing this compound is the catalytic hydrosilylation of allyl chloride with ethoxydimethylsilane. This reaction is a cornerstone of industrial organosilicon chemistry, valued for its high efficiency and selectivity.[2][3]

Mechanistic Rationale & Causality

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of an alkene. The reaction is almost exclusively catalyzed by transition metal complexes, most commonly those based on platinum.[4] The process typically follows a modified Chalk-Harrod mechanism, which dictates the regioselectivity of the addition.

The primary goal is to achieve anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the allyl group, resulting in the desired γ-isomer (3-chloropropyl). This is sterically and electronically favored over the branched β-isomer. The choice of catalyst is paramount in maximizing the yield of this linear product and minimizing side reactions, such as isomerization of the allyl chloride or reduction of the alkyl halide.[3][5]

Catalyst Systems: A Comparative Overview

The success of the hydrosilylation reaction hinges on the catalyst. While numerous transition metals can be used, platinum complexes are the most widely employed.[3]

-

Speier's Catalyst (H₂PtCl₆): One of the earliest and most robust catalysts. It is typically used in an isopropanol solution. While effective, it can sometimes require higher temperatures and may lead to side reactions.

-

Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): This catalyst is highly active even at low concentrations and low temperatures, often leading to cleaner reactions with higher selectivity for the desired γ-isomer.[2] It is generally preferred in modern synthetic applications for its superior performance.[6]

-

Rhodium-Based Catalysts: Recent research has demonstrated that certain rhodium(I) complexes, particularly those with bidentate phosphine ligands, can offer exceptional selectivity (>99%) and high turnover numbers, surpassing traditional platinum catalysts in specific applications like the hydrosilylation of allyl chloride with trichlorosilane.[7][8] This highlights an area of active development for achieving even greater efficiency and purity in the synthesis of chloroalkylsilanes.[5]

Experimental Workflow: Hydrosilylation

Caption: Workflow for the synthesis of this compound via catalytic hydrosilylation.

Detailed Experimental Protocol: Hydrosilylation

Materials:

-

Ethoxydimethylsilane

-

Allyl chloride

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)

-

Anhydrous toluene (optional, as solvent)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, magnetic stirrer, and nitrogen inlet.

Procedure:

-

System Preparation: Assemble the glassware and ensure it is oven-dried and cooled under a stream of dry nitrogen. Maintain an inert atmosphere throughout the reaction.

-

Initial Charge: Charge the reaction flask with ethoxydimethylsilane and, if used, anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (typically 5-10 ppm of Pt relative to the silane) to the stirred silane solution.

-

Reactant Addition: Heat the mixture to 60-70°C. Add allyl chloride dropwise from the dropping funnel at a rate that maintains a gentle reflux and keeps the internal temperature below 80°C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, maintain the reaction temperature for 2-4 hours. Monitor the reaction's progress by Gas Chromatography (GC) or ¹H NMR, observing the disappearance of the Si-H peak (~4.7 ppm).

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials and the catalyst residue.

Alternative Synthesis Pathway: Grignard Reaction

Before the widespread adoption of hydrosilylation, the Grignard reaction was a fundamental method for forming silicon-carbon bonds.[9] This pathway remains a viable, if less direct, option for synthesizing this compound.

Mechanistic Rationale & Causality

This approach involves the reaction of a Grignard reagent, acting as a potent carbon nucleophile, with an appropriate electrophilic silicon species.[10] The most logical route involves the formation of 3-chloropropylmagnesium chloride, which then attacks a silicon atom bearing a suitable leaving group, such as a chloride or an ethoxy group.

A key challenge is the potential for the Grignard reagent to react with the chloro group on the propyl chain of another molecule. To circumvent this, the Grignard reagent is typically prepared from 1,3-dichloropropane, with the reaction conditions controlled to favor the formation of the mono-Grignard species. The subsequent reaction is with a precursor like chloroethoxydimethylsilane. Careful control of stoichiometry and reverse addition (adding the Grignard reagent to the silane) can help maximize the yield of the desired product.[9]

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

1,3-Dichloropropane

-

Chloroethoxydimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Grignard Reagent Preparation: In an oven-dried, three-neck flask under nitrogen, place magnesium turnings and a small crystal of iodine. Add a small portion of a 1,3-dichloropropane solution in THF. Initiate the reaction with gentle heating. Once initiated, add the remaining 1,3-dichloropropane solution dropwise to maintain a steady reflux. After addition, reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Silane: Cool the freshly prepared Grignard reagent in an ice bath. In a separate dropping funnel, place a solution of chloroethoxydimethylsilane in THF.

-

Reverse Addition: Add the chloroethoxydimethylsilane solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C during the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product is purified by vacuum distillation.

Alternative Synthesis Pathway: Alcoholysis

A third strategic approach is the direct alcoholysis of a corresponding chlorosilane precursor. This method is particularly useful if (3-chloropropyl)chlorodimethylsilane is a readily available or more economical starting material.

Mechanistic Rationale & Causality

This synthesis route is a nucleophilic substitution at the silicon center. Anhydrous ethanol acts as the nucleophile, displacing the chloride from the (3-chloropropyl)chlorodimethylsilane. The reaction produces hydrogen chloride (HCl) as a byproduct, which can potentially catalyze undesirable side reactions. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is typically added to act as an HCl scavenger, driving the reaction to completion.

Experimental Workflow: Alcoholysis

Caption: Workflow for the synthesis of this compound via alcoholysis of a chlorosilane.

Comparative Analysis of Synthesis Routes

The choice of synthesis pathway depends heavily on factors such as available starting materials, required scale, purity standards, and cost considerations.

| Parameter | Hydrosilylation | Grignard Reaction | Alcoholysis |

| Primary Reactants | Allyl Chloride, Ethoxydimethylsilane | 1,3-Dichloropropane, Mg, Chloroethoxydimethylsilane | (3-Chloropropyl)chlorodimethylsilane, Ethanol |

| Key Advantage | High atom economy, direct, high yield | Utilizes classic, well-understood chemistry | Simple substitution, useful if precursor is available |

| Key Disadvantage | Requires precious metal catalyst | Multi-step, potential for side reactions | Generates stoichiometric salt waste |

| Typical Yield | >90% | 50-70% | >85% |

| Selectivity | High (with proper catalyst) | Moderate | High |

| Scalability | Excellent; primary industrial method | Moderate; can be complex to scale | Good |

| Safety Concerns | Exothermic, flammable silanes | Highly reactive Grignard reagents | HCl byproduct, handling of base |

Purification and Safety

Purification: Regardless of the synthetic route, the final purification of this compound is almost universally achieved by fractional distillation under reduced pressure . This technique is essential to separate the product from unreacted starting materials, catalysts, and any high-boiling byproducts, yielding a product of high purity.[11]

Safety and Handling: Researchers must handle all chemicals with appropriate precautions.

-

This compound: Is a flammable liquid and vapor and causes serious eye damage.[1]

-

Reactants: Allyl chloride is toxic and flammable. Hydrosilanes can be pyrophoric. Grignard reagents are highly reactive with water and protic solvents.[12] All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate gloves, is mandatory.

References

-

Inomata, K., Naganawa, Y., Wang, Z. A., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link][2][5][7]

-

Nakajima, Y., Inomata, K., Naganawa, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed.[Link][5][7][8]

-

ResearchGate. (n.d.). Plausible catalytic cycle for the Rh-catalysed hydrosilylation of allyl chloride with HSiCl3.[Link]

-

ProQuest. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry.[Link][8]

-

ResearchGate. (n.d.). Kinetics and mechanism of the reaction of allyl chloride with trichlorosilane catalyzed by carbon-supported platinum.[Link][3]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents.[Link][13]

-

PubChem. (n.d.). (3-Chloropropyl)triethoxysilane.[Link]

-

Google Patents. (n.d.). A kind of preparation method of chloropropyl triethoxysilane.[14]

-

Scirp.org. (n.d.). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts.[Link][4]

-

National Institutes of Health. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC.[Link][5]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.[Link][9]

-

Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%.[Link]

-

Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.[Link]

- Google Patents. (n.d.). Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

-

Gelest, Inc. (2015). 3-chloropropyldimethylmethoxysilane, 95%.[Link][12]

- Google Patents. (n.d.). Method for producing 3-chloropropyltrimethoxysilane.

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8.[Link][6]

Sources

- 1. This compound | C7H17ClOSi | CID 83538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - ProQuest [proquest.com]

- 9. gelest.com [gelest.com]

- 10. 格氏试剂 [sigmaaldrich.com]

- 11. 3-Chloropropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]

- 12. gelest.com [gelest.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. CN109503651A - A kind of preparation method of chloropropyl triethoxysilane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Chloropropyl Group in Silane Coupling Agents

Introduction: The Bifunctional Bridge in Advanced Materials

Silane coupling agents are a cornerstone of materials science, acting as molecular bridges to create strong, durable bonds between dissimilar materials—typically organic polymers and inorganic substrates.[1][2] The unique value of these agents lies in their bifunctional nature.[1] One end of the molecule features hydrolyzable groups (commonly alkoxy groups like methoxy or ethoxy) that form robust siloxane bonds (Si-O-Inorganic) with hydroxyl-rich inorganic surfaces such as glass, silica, and metals.[3] The other end possesses an organofunctional group designed to react with a specific polymer matrix.[3]

Among the diverse array of organofunctional silanes, those containing the chloropropyl group, such as 3-chloropropyltrimethoxysilane (CPTMS) and 3-chloropropyltriethoxysilane (CPTES), are exceptionally versatile.[1][3] The terminal alkyl chloride provides a reactive site that is not as hydrolytically sensitive as the silane end, allowing for a broad range of subsequent chemical modifications.[4] This guide provides an in-depth exploration of the core reactivity of the chloropropyl group, the kinetic and mechanistic principles governing its transformations, and practical methodologies for its application in research and development.

Part 1: Fundamental Reactivity of the Chloropropyl Group

The reactivity of the chloropropyl group is centered on the carbon-chlorine (C-Cl) bond. Chlorine, being more electronegative than carbon, creates a polar bond, rendering the carbon atom electrophilic (electron-deficient). This electrophilicity makes it a prime target for attack by electron-rich species known as nucleophiles.[5][6]

The primary reaction pathway for the chloropropyl group in these silanes is nucleophilic substitution (SN2) .[5][7] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion (the leaving group) departs.[5][6]

Key characteristics of the SN2 reaction involving chloropropyl silanes include:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the chloropropyl silane and the nucleophile.[5]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite the chlorine atom.[5][7]

-

Inversion of Stereochemistry: If the carbon atom were a stereocenter, its configuration would be inverted during the reaction.

The versatility of this reaction allows the chloropropyl group to be converted into a wide array of other functionalities. For instance, it can be readily transformed into amines, thiols, sulfides, azides, and nitriles, making it a crucial intermediate for synthesizing other specialized silanes.[4][8]

Caption: SN2 mechanism for chloropropyl silane reactivity.

Part 2: The Duality of Silane Reactivity: Hydrolysis vs. Organic Transformation

A critical concept for the application scientist is managing the dual reactivity of chloropropylalkoxysilanes. The molecule has two distinct reactive centers: the alkoxysilyl group and the chloropropyl group.

-

Hydrolysis and Condensation of the Alkoxysilyl Group: In the presence of water, the alkoxy groups (e.g., -OCH₃, -OC₂H₅) hydrolyze to form silanol groups (-Si-OH).[9][10] These silanols can then condense with hydroxyl groups on an inorganic surface to form stable Si-O-Substrate bonds, or with other silanols to form a crosslinked polysiloxane network (Si-O-Si).[9][11] This process is the foundation of their function as coupling agents and is catalyzed by both acids and bases.[10][12]

-

Nucleophilic Substitution of the Chloropropyl Group: This reaction, as detailed above, involves the organic end of the molecule.

These two reaction pathways can be controlled and exploited. In many surface modification protocols, the hydrolysis and condensation onto a substrate are performed first, leaving the chloropropyl groups exposed on the surface for subsequent organic reactions.[13][14] Alternatively, the chloropropyl group can be reacted in solution first to synthesize a new organofunctional silane, which is then used for surface treatment.[8]

Part 3: Factors Influencing Chloropropyl Group Reactivity

The efficiency and outcome of the nucleophilic substitution on the chloropropyl group are highly dependent on several experimental parameters. Understanding these factors is key to designing robust and reproducible protocols.

-

Nature of the Nucleophile: Stronger nucleophiles lead to faster SN2 reaction rates. For example, amines (R-NH₂) and thiols (R-SH) are potent nucleophiles that react readily with the chloropropyl group. The strength of the nucleophile is influenced by its basicity, polarizability, and steric hindrance.[7]

-

Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving the nucleophile "bare" and highly reactive.[15] Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.[15] For surface grafting reactions, non-polar solvents like toluene are often used to prevent premature hydrolysis of the silane's alkoxy groups.[13]

-

Temperature: Increasing the reaction temperature generally increases the rate of reaction, as it provides the necessary activation energy for the collision between the nucleophile and the substrate.[16] Many protocols for modifying surfaces with chloropropyl silanes specify elevated temperatures (e.g., 60-80 °C) to drive the reaction to completion.[13][17]

-

Catalysts: While many reactions proceed without a catalyst, certain phase-transfer catalysts can be used to accelerate reactions where the nucleophile and substrate are in different phases. For reactions involving amine nucleophiles, the amine itself can act as a catalyst.[18]

-

Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[7] Fortunately, the chloropropyl group is a primary alkyl halide, which is minimally hindered and thus highly susceptible to SN2 attack.[7]

Quantitative Insights: Impact of Reaction Conditions

To illustrate the impact of these factors, the following table synthesizes typical outcomes observed in the literature for the reaction of chloropropyl silanes with amine nucleophiles.

| Parameter | Condition 1 | Condition 2 | Expected Outcome & Rationale | Source(s) |

| Solvent | Toluene | Water/Ethanol | Higher grafting density in toluene. Toluene prevents premature silane hydrolysis/self-condensation, allowing for more controlled surface reaction. | [13][17] |

| Temperature | 25 °C (Room Temp) | 70 °C | Significantly faster reaction rate at 70 °C. Increased thermal energy overcomes the activation energy barrier for the SN2 reaction. | [17] |

| Reactant Ratio | Stoichiometric Amine | Excess Amine | Higher conversion with excess amine. Le Chatelier's principle drives the reaction forward, ensuring complete conversion of the surface-bound chloro groups. | [19] |

| pH (for silanization) | pH < 7 (Acidic) | pH > 7 (Basic) | Base catalysis generally leads to more branched, particulate silica networks, while acid catalysis favors more linear polymers. The rate minimum for hydrolysis is near pH 7. | [10][12] |

Part 4: Experimental Protocol: Surface Modification of Silica Nanoparticles

This section provides a validated, step-by-step protocol for a two-stage modification of silica nanoparticles (SNPs). First, the SNPs are functionalized with 3-chloropropyltrimethoxysilane (CPTMS), followed by the conversion of the chloro group to a tertiary amine via reaction with diethylamine.

Stage 1: Grafting of CPTMS onto Silica Nanoparticles

-

Preparation: Dry silica nanoparticles (e.g., 2 g) under vacuum at 120 °C for 4 hours to remove adsorbed water and activate surface silanol groups.

-

Dispersion: Disperse the dried SNPs in 50 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Use sonication to ensure a uniform dispersion.

-

Silanization: Add 3-chloropropyltrimethoxysilane (e.g., 2 mL) to the SNP suspension.

-

Reaction: Heat the mixture to 60 °C and stir under a nitrogen atmosphere for 48 hours.[13] The nitrogen atmosphere prevents premature hydrolysis of the CPTMS by ambient moisture.

-

Washing: After the reaction, cool the mixture to room temperature. Isolate the CPTMS-functionalized silica (CPTMS-SNPs) by centrifugation (e.g., 15,000 rpm for 15 min).

-

Purification: Discard the supernatant. Wash the CPTMS-SNPs sequentially with toluene and ethanol to remove any unreacted silane. Repeat the centrifugation/redispersion washing cycle three times.[19]

-

Drying: Dry the purified CPTMS-SNPs under vacuum at 80 °C overnight.

Stage 2: Amination of CPTMS-Functionalized Silica

-

Dispersion: Disperse the dried CPTMS-SNPs (e.g., 1 g) in 30 mL of a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reactant Addition: Add a molar excess of diethylamine to the suspension. It is also common to add a non-nucleophilic base, such as triethylamine, to act as an HCl scavenger.

-

Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 24 hours.

-

Washing & Purification: Cool the reaction mixture. Isolate the aminated silica nanoparticles by centrifugation. Wash repeatedly with ethanol and deionized water to remove excess amine and salt byproducts.

-

Final Drying: Dry the final product under vacuum at 60 °C.

Caption: Workflow for silica nanoparticle surface modification.

Conclusion

The chloropropyl group is a highly valuable organofunctional moiety in silane coupling agents, offering a stable yet reactive handle for extensive chemical modification. Its reactivity is dominated by the robust and predictable SN2 mechanism, allowing scientists to controllably introduce a vast range of functionalities onto inorganic surfaces. Mastery of the key reaction parameters—nucleophile choice, solvent, and temperature—is essential for achieving desired outcomes in applications ranging from composite materials and adhesion promoters to advanced drug delivery systems and diagnostics.[1][20][21] By understanding the fundamental principles outlined in this guide, researchers can effectively harness the power of chloropropyl silanes to engineer novel materials with precisely tailored surface properties.

References

-

Issa, A. A., Luyt, A. S., & Djoković, V. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(6), 1288. Available at: [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: [Link]

-

Pohl, E. R. (2005). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 19(3-5), 129-146. Available at: [Link]

-

Schmidt, H. (1985). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 73(1-3), 681-691. Available at: [Link]

-

Moszner, N., & Völkel, T. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(4), 369-385. Available at: [Link]

-

XIAMETER. (2025). The Science Behind Silane Coupling Agents: Enhancing Adhesion and Surface Properties. Specialty Chemicals Magazine. Available at: [Link]

-

Ghasemzadeh, M. A., et al. (2018). Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution. Journal of the Iranian Chemical Society, 15(7), 1541-1554. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Silane Coupling Agents: The Central Role of 3-Chloropropyltrichlorosilane. PharmaCompass. Available at: [Link]

-

De Leon, M. D., et al. (2022). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 151(1), 221-230. Available at: [Link]

-

De Conto, J. F., et al. (2018). One-pot synthesis and modification of silica nanoparticles with 3-chloropropyl-trimethoxysilane assisted by microwave irradiation. Journal of Sol-Gel Science and Technology, 86(2), 374-382. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]

-

Various Authors. (2025). Applications of 3-Chloropropyltrimethoxysilane in Surface Modification of Materials. LinkedIn. Available at: [Link]

-

Vallet-Regí, M., et al. (2022). Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? Chemical Society Reviews, 51(13), 5365-5421. Available at: [Link]

-

Zavyalov, D., et al. (2023). Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. Catalysts, 13(12), 1504. Available at: [Link]

-

Habibzadeh, S. Z., et al. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4... Molecular Biology Reports, 47(3), 1637-1647. Available at: [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Available at: [Link]

-

Nakamae, K., et al. (1992). Reactivity of Silane Coupling Agent with Surface of Silica Particles. Journal of the Adhesion Society of Japan, 28(1), 1-8. Available at: [Link]

-

Zavyalov, D., et al. (2023). Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production... National Institutes of Health. Available at: [Link]

-

Gant, R. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Specialty Chemicals Magazine. Available at: [Link]

-

Gallas, J. P., et al. (2000). Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces. Journal of Colloid and Interface Science, 228(1), 54-62. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Available at: [Link]

-

Cazorla-Luna, R., et al. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics, 13(10), 1604. Available at: [Link]

-

NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. NIST Chemistry WebBook. Available at: [Link]

-

Abdelmouleh, M., et al. (2004). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Adhesion Science and Technology, 18(2), 239-251. Available at: [Link]

-

Liu, Y., et al. (2013). Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles. Langmuir, 29(49), 15275-82. Available at: [Link]

-

Sreejith, S., et al. (2024). Silanization Improves the Performance of Reduced Graphene Oxide as Biomaterial for Drug Delivery Applications. Advanced Functional Materials, 34(37). Available at: [Link]

-

Widyaratih, D. S., et al. (2024). Peptide-coating combating antimicrobial contaminations: a review of covalent immobilization strategies for industrial applications. Journal of Materials Science. Available at: [Link]

-

Wang, Y., et al. (2026). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Clark, A. C., et al. (2022). Iodo Silanes as Superior Substrates for the Solid Phase Synthesis of Molecularly Imprinted Polymer Nanoparticles. Polymers, 14(8), 1564. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. nbinno.com [nbinno.com]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]